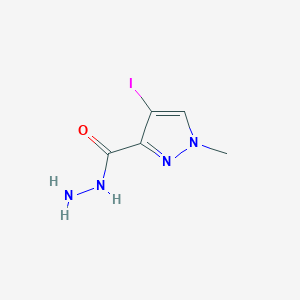

4-iodo-1-methyl-1H-pyrazole-3-carbohydrazide

Description

Role of Iodinated Pyrazole Derivatives in Medicinal Chemistry

Iodinated pyrazoles have emerged as pivotal intermediates in drug discovery due to iodine’s dual role as a leaving group in cross-coupling reactions and a heavy atom for crystallography studies. The introduction of iodine at the 4-position of the pyrazole ring, as seen in this compound, enhances electrophilic aromatic substitution reactivity while maintaining metabolic stability.

A key application lies in Suzuki-Miyaura and Negishi coupling reactions, where the iodine atom facilitates regioselective arylations to generate polysubstituted pyrazoles. For example, Sandrine Guillou and Yves L. Janin demonstrated that 3-ethoxy-4-iodo-1H-pyrazole undergoes efficient C5-arylation under palladium catalysis, yielding biaryl pyrazoles with antimicrobial and anticancer potential. Similarly, iodopyrazoles serve as precursors for radiolabeled tracers in positron emission tomography (PET) imaging, leveraging iodine’s isotopic versatility.

Table 1: Comparative Properties of Iodinated Pyrazole Derivatives

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Reactivity Sites |

|---|---|---|---|

| 4-Iodo-1-methyl-1H-pyrazole | C₄H₅IN₂ | 208.00 | C4-I, N1-Methyl |

| 4-Iodo-1H-pyrazole-5-carbohydrazide | C₄H₅IN₄O | 252.02 | C4-I, C5-Hydrazide |

| 4-Iodo-1-methyl-1H-pyrazole-3-carboxylic acid | C₅H₅IN₂O₂ | 252.01 | C4-I, C3-Carboxylic acid |

The electronic effects of the iodine atom also modulate the pyrazole ring’s acidity, with the 4-iodo substituent increasing the pKa of adjacent NH groups by approximately 0.5–1.0 units compared to non-halogenated analogs. This property is exploited in catalyst design, where iodopyrazoles act as ligands for transition metals in asymmetric synthesis.

Strategic Importance of Hydrazide Functionalization in Bioactive Compound Design

The carbohydrazide moiety (-CONHNH₂) in this compound introduces a bifunctional nucleophile capable of forming hydrazones, acylhydrazones, and triazoles. These reactions are central to developing kinase inhibitors and antimicrobial agents, as hydrazide-derived Schiff bases exhibit enhanced binding to enzymatic active sites.

For instance, condensation of the carbohydrazide group with aromatic aldehydes yields hydrazone derivatives with demonstrated antiproliferative activity against MCF-7 breast cancer cells (IC₅₀ values: 2.1–8.7 μM). The reaction typically proceeds under mild acidic conditions:

$$

\text{R-CONHNH}2 + \text{R'-CHO} \rightarrow \text{R-CONHN=CH-R'} + \text{H}2\text{O}

$$

Furthermore, the hydrazide functional group serves as a linchpin for constructing fused heterocycles. Cyclocondensation with β-ketoesters or α,β-unsaturated ketones generates pyrazolo[3,4-d]pyridazinones, a scaffold prevalent in PDE4 inhibitors for inflammatory diseases.

Table 2: Synthetic Applications of this compound

| Reaction Type | Reagents/Conditions | Products | Biological Targets |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Aryl boronic acid, Pd(PPh₃)₄ | 4-Arylpyrazole-3-carbohydrazides | EGFR Kinase Inhibitors |

| Hydrazone Formation | Benzaldehyde, HCl/EtOH | Acylhydrazones | Antitubercular Agents |

| Cyclocondensation | Ethyl acetoacetate, Δ | Pyrazolo[3,4-d]pyridazinones | PDE4 Inhibitors |

The iodine atom’s ortho-directing effect further enables sequential functionalization. After hydrazide derivatization, the C4-iodo position can undergo Ullmann-type coupling to install thiophene or furan rings, broadening pharmacophore diversity. This sequential reactivity is exemplified in the synthesis of dual COX-2/5-LOX inhibitors, where iodopyrazole intermediates are first functionalized at C3 via hydrazide chemistry, followed by C4 heteroarylation.

Properties

IUPAC Name |

4-iodo-1-methylpyrazole-3-carbohydrazide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7IN4O/c1-10-2-3(6)4(9-10)5(11)8-7/h2H,7H2,1H3,(H,8,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCYHJTNZWXLRFR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=N1)C(=O)NN)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7IN4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-iodo-1-methyl-1H-pyrazole-3-carbohydrazide typically involves the reaction of 4-iodo-1-methyl-1H-pyrazole-3-carboxylic acid with hydrazine hydrate. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The reaction mixture is heated to promote the formation of the carbohydrazide derivative, followed by purification through recrystallization or chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Condensation Reactions

The carbohydrazide moiety readily participates in condensation reactions with carbonyl compounds to form hydrazones. For example:

-

Reaction with indole-3-carboxaldehyde yields N'-(1H-indol-3-ylmethylene)-4-iodo-1-methyl-1H-pyrazole-3-carbohydrazide under acidic conditions (e.g., acetic acid) at 60–80°C.

-

Similar condensations with 2,5-dihydroxyacetophenone or 4-(diethylamino)-2-hydroxybenzaldehyde produce structurally complex hydrazones, often used as intermediates in medicinal chemistry.

Key Conditions :

| Reagent | Solvent | Temperature | Yield (%) |

|---|---|---|---|

| Aldehyde/ketone | Ethanol | 60–80°C | 70–85 |

| Acid catalyst | (e.g., AcOH) | Reflux |

Nucleophilic Substitution at the Iodine Position

The iodine atom undergoes substitution reactions with nucleophiles, enabling functionalization:

Azide Substitution

Treatment with sodium azide in dimethylformamide (DMF) at 100°C replaces iodine with an azide group:

Yield : ~80%

Alkoxylation via Cu-Catalyzed Coupling

A CuI/3,4,7,8-tetramethyl-1,10-phenanthroline system facilitates direct alkoxylation with alcohols under microwave irradiation (130°C, 1 h):

Example : Reaction with methanol gives 4-methoxy-1-methylpyrazole-3-carbohydrazide in 75% yield .

Cross-Coupling Reactions

The iodine substituent enables transition-metal-catalyzed couplings:

Sonogashira Coupling

Protected derivatives (e.g., N-ethoxyethyl) react with terminal alkynes under Pd/Cu catalysis:

Conditions :

Limitations : Electron-withdrawing groups (e.g., NO₂, COOEt) on the pyrazole ring reduce reactivity .

Oxidation of the Hydrazide Group

The carbohydrazide moiety is oxidized to a carboxylic acid using strong oxidizing agents (e.g., KMnO₄ in H₂SO₄):

Yield : ~65%

Reduction of the Hydrazide

Sodium borohydride reduces the hydrazide to a hydrazine derivative:

Conditions : Methanol, 0–25°C, 2–4 h

Functionalization via Protecting Group Strategies

The pyrazole nitrogen is often protected to direct reactivity:

Ethoxyethyl Protection

Reaction with ethyl vinyl ether in dichloromethane with trifluoroacetic acid (TFA) yields N-ethoxyethyl derivatives, enhancing solubility for subsequent reactions .

Boc Protection

Using di-tert-butyl dicarbonate (Boc₂O) under basic conditions provides N-Boc-protected intermediates, stable during cross-coupling reactions .

Cyclization and Heterocycle Formation

The carbohydrazide group participates in cyclocondensation:

Formation of Pyrazolo[3,4-d]pyrimidines

Reaction with β-ketoesters in acetic acid yields fused heterocycles, relevant in drug discovery .

Scientific Research Applications

Chemical Synthesis

Precursor in Organic Synthesis

4-Iodo-1-methyl-1H-pyrazole-3-carbohydrazide serves as a precursor for synthesizing more complex organic molecules. Its ability to undergo various chemical transformations makes it valuable in the development of new compounds. For instance, it can be oxidized to form corresponding carboxylic acids or reduced to yield alcohols, showcasing its versatility in synthetic pathways .

Formation of Derivatives

The compound can also participate in substitution reactions, leading to the formation of azide derivatives and other functionalized pyrazoles. This characteristic is particularly useful in drug discovery and material science, where modified derivatives may exhibit enhanced properties or activities .

Biological Applications

Antimicrobial and Antioxidant Properties

Research indicates that this compound possesses potential antimicrobial and antioxidant activities. Such properties are critical for developing new therapeutic agents aimed at combating infections and oxidative stress-related diseases .

Anticancer Activity

The compound has been investigated for its anticancer properties, showing promise as a DNA cleavage agent. This activity is crucial for developing novel anticancer therapies that target specific cellular mechanisms involved in tumor growth . The structure of pyrazole derivatives often correlates with their bioactivity, making them valuable in cancer research.

Industrial Applications

Material Development

In industrial contexts, this compound is utilized in the development of new materials with specific properties. Its incorporation into polymer matrices or other composite materials can enhance mechanical strength, thermal stability, or chemical resistance .

Case Study 1: Anticancer Research

A study focusing on the anticancer effects of pyrazole derivatives highlighted the efficacy of this compound against various tumor cell lines. The results indicated significant inhibition of cell proliferation, suggesting its potential as a lead compound for further development into anticancer drugs .

Case Study 2: Antimicrobial Activity

Another investigation examined the antimicrobial properties of this compound against a range of bacterial strains. The findings demonstrated that this compound exhibited notable inhibitory effects, supporting its application in developing new antimicrobial agents .

Summary Table of Applications

| Application Area | Details |

|---|---|

| Chemical Synthesis | Precursor for complex organic molecules; forms derivatives through oxidation/reduction. |

| Biological Activity | Exhibits antimicrobial and antioxidant properties; potential anticancer agent. |

| Industrial Use | Development of materials with enhanced properties; applications in polymer science. |

Mechanism of Action

The mechanism of action of 4-iodo-1-methyl-1H-pyrazole-3-carbohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. Additionally, it can interact with cellular pathways, leading to changes in cellular processes such as apoptosis or cell proliferation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

4-Chloro-1-Ethyl-1H-Pyrazole-3-Carbohydrazide

- Substituents : Chlorine (position 4), ethyl (position 1), carbohydrazide (position 3).

- Molecular Weight : ~188.62 g/mol (C₆H₉ClN₄O) .

- Key Differences : The chloro and ethyl groups reduce steric bulk compared to the iodo and methyl groups in the target compound. Chlorine’s smaller atomic radius may enhance solubility in polar solvents.

5-Methyl-1H-Pyrazole-3-Carbohydrazide (MPC)

- Substituents : Methyl (position 5), carbohydrazide (position 3).

- Molecular Weight : 140.14 g/mol.

- Key Differences : Lacks halogen substituents and the N1-methyl group. Demonstrated 95% corrosion inhibition efficiency in mild steel exposed to HCl, attributed to adsorption on metal surfaces .

1-((4-Bromo-1H-Pyrazol-1-yl)Methyl)-1H-Pyrazole-3-Carbohydrazide

Physicochemical Properties

Biological Activity

4-Iodo-1-methyl-1H-pyrazole-3-carbohydrazide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant research findings, supported by data tables and case studies.

Molecular Formula: C7H8I N4O

Molecular Weight: 248.07 g/mol

IUPAC Name: this compound

Structure: The compound features a pyrazole ring with an iodine substituent and a carbohydrazide group, which are critical for its reactivity and biological activity.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Enzyme Inhibition: Similar compounds have been shown to inhibit enzymes such as alcohol dehydrogenase and lactate dehydrogenase (LDH) through covalent bonding facilitated by the iodine atom . This inhibition can alter metabolic pathways, particularly in cancer cells.

- Anti-inflammatory Activity: Research indicates that derivatives of pyrazole compounds exhibit significant anti-inflammatory properties by selectively inhibiting cyclooxygenase enzymes (COX-1 and COX-2) . The inhibition of these enzymes is crucial for the development of anti-inflammatory drugs.

In Vitro Studies

A series of studies have evaluated the biological activity of this compound and related compounds:

| Study | Target | IC50 Value (μg/mL) | Effect |

|---|---|---|---|

| Akhtar et al. | COX-2 | 0.02 - 0.04 | High inhibitory activity |

| Sivaramakarthikeyan et al. | Anti-inflammatory | 71.11 - 81.77 | Significant anti-inflammatory effect |

| LDH Inhibition Study | LDHA and LDHB | Low nM | Potent inhibition in cancer cell lines |

These studies demonstrate that the compound exhibits promising anti-inflammatory and anticancer properties, making it a candidate for further pharmacological development.

Case Studies

-

Anti-cancer Activity:

A study focused on the inhibitory effects of pyrazole derivatives on LDH in pancreatic cancer cells showed that compounds similar to this compound significantly reduced lactate production, indicating a shift in metabolic pathways that could hinder cancer cell growth . -

Anti-inflammatory Effects:

In vivo models demonstrated that pyrazole derivatives, including those with structural similarities to our compound, effectively reduced edema in carrageenan-induced inflammation models, suggesting their potential as non-steroidal anti-inflammatory drugs (NSAIDs) .

Q & A

Q. What are the standard synthetic routes for preparing 4-iodo-1-methyl-1H-pyrazole-3-carbohydrazide?

The synthesis typically involves functionalization of pyrazole precursors. For example, pyrazole-3-carbaldehyde derivatives can react with hydrazine hydrate under reflux conditions to form carbohydrazide derivatives. In related pyrazole systems, hydrazine hydrate in ethanol with acetic acid facilitates cyclization or substitution (e.g., converting azido groups to amino derivatives) . Specific iodination at position 4 may require halogenation agents like iodine monochloride (ICl) or N-iodosuccinimide (NIS) under controlled conditions. Purification often employs recrystallization or column chromatography, with characterization via NMR and mass spectrometry .

Q. How can researchers verify the structural integrity of this compound?

X-ray crystallography using programs like SHELXL (for refinement) and SHELXS (for structure solution) is the gold standard for unambiguous confirmation. For non-crystalline samples, high-resolution mass spectrometry (HRMS) and multinuclear NMR (¹H, ¹³C, DEPT-135) are critical. The iodine atom’s presence can be confirmed via X-ray photoelectron spectroscopy (XPS) or elemental analysis. Discrepancies in spectral data should prompt re-evaluation of synthetic conditions or potential isomer formation .

Q. What solvents and conditions are optimal for handling this compound in experimental workflows?

The compound’s solubility depends on substituents: polar aprotic solvents (DMSO, DMF) are suitable for carbohydrazide derivatives, while iodinated pyrazoles may dissolve in chloroform or methanol. Stability tests under varying pH (e.g., 4–9) and temperatures (25–60°C) are advised. Decomposition risks include hydrolysis of the hydrazide moiety in acidic/basic conditions or iodine displacement under nucleophilic attack .

Advanced Research Questions

Q. How does the iodine substituent influence the reactivity of this compound in cross-coupling reactions?

The iodine atom at position 4 enables participation in palladium-catalyzed reactions (e.g., Suzuki-Miyaura coupling with boronic acids). Reaction efficiency depends on ligand choice (e.g., Pd(PPh₃)₄) and base (K₂CO₃ or Cs₂CO₃). Competing pathways, such as dehydrohalogenation, may occur if steric hindrance from the methyl group at position 1 is significant. Control experiments with model substrates (non-iodinated analogs) help isolate electronic vs. steric effects .

Q. What strategies resolve contradictions in biological activity data for this compound across assays?

Discrepancies may arise from assay-specific factors (e.g., solvent choice affecting bioavailability) or off-target interactions. Dose-response curves and orthogonal assays (e.g., SPR binding vs. cellular viability) are critical. Computational docking (AutoDock Vina) can predict binding modes to targets like kinases or microbial enzymes. If activity is inconsistent, consider metabolite profiling (LC-MS) to identify degradation products .

Q. How can researchers leverage crystallographic data to optimize derivatization of this compound?

Q. What are the challenges in computational modeling of this compound’s tautomeric equilibria?

The compound may exhibit keto-enol tautomerism, complicating density functional theory (DFT) calculations. Solvent effects (PCM models) and basis sets (e.g., 6-311+G(d,p)) must be optimized. Experimental validation via ¹H NMR in DMSO-d₆ (detecting enolic protons) or IR spectroscopy (C=O vs. C–O stretches) resolves ambiguities. Free energy differences <1 kcal/mol suggest coexisting tautomers under physiological conditions .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.